molecular formula C24H15N3O3S2 B11556294 N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine

Cat. No.: B11556294
M. Wt: 457.5 g/mol
InChI Key: ZJBNQNKISQLYBS-UHFFFAOYSA-N
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Description

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine is a complex organic compound that features a combination of benzothiazole, furan, and biphenyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine typically involves multiple steps. One common route includes the following steps:

    Formation of 6-nitro-1,3-benzothiazol-2-yl sulfanyl intermediate:

    Synthesis of furan-2-yl intermediate: The furan ring is synthesized separately and then functionalized to introduce the necessary substituents.

    Condensation reaction: The benzothiazole and furan intermediates are then condensed with biphenyl-4-amine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, or the sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine.

Scientific Research Applications

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole and furan rings can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 6-nitro-1,3-benzothiazol-2-amine

Uniqueness

N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine is unique due to its combination of benzothiazole, furan, and biphenyl structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H15N3O3S2

Molecular Weight

457.5 g/mol

IUPAC Name

1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C24H15N3O3S2/c28-27(29)19-10-12-21-22(14-19)31-24(26-21)32-23-13-11-20(30-23)15-25-18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15H

InChI Key

ZJBNQNKISQLYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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